6-Methoxy-2H-chromene-3-carbaldehyde

Catalog No.
S1907682
CAS No.
57543-40-5
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2H-chromene-3-carbaldehyde

CAS Number

57543-40-5

Product Name

6-Methoxy-2H-chromene-3-carbaldehyde

IUPAC Name

6-methoxy-2H-chromene-3-carbaldehyde

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C11H10O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-6H,7H2,1H3

InChI Key

BTRAXMCPHYMXAL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OCC(=C2)C=O

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C=O

6-Methoxy-2H-chromene-3-carbaldehyde is an organic compound with the molecular formula C11H10O3C_{11}H_{10}O_{3} and a molecular weight of approximately 190.20 g/mol. It features a chromene backbone, which is a bicyclic structure composed of a benzene ring fused to a pyran ring, with a methoxy group (-OCH₃) at the 6-position and an aldehyde group (-CHO) at the 3-position. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties.

The reactivity of 6-Methoxy-2H-chromene-3-carbaldehyde primarily stems from its aldehyde functional group, which can undergo typical reactions such as:

  • Nucleophilic Addition: The aldehyde can react with nucleophiles to form alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other carbonyl-containing compounds, leading to the formation of imines or related structures.
  • Oxidation: The methoxy group can also be oxidized under specific conditions, potentially altering the compound's properties.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

The synthesis of 6-Methoxy-2H-chromene-3-carbaldehyde can be achieved through various methods:

  • Condensation Reactions: One common method involves the reaction of methoxy salicylaldehyde with methyl vinyl ketone, leading to the formation of chromene derivatives.
  • Cyclization Reactions: The compound can also be synthesized through cyclization processes involving appropriate precursors that lead to the formation of the chromene structure.
  • Functional Group Modifications: Starting from simpler chromenes, the introduction of the methoxy and aldehyde groups can be performed through standard organic transformations.

These methods allow for the production of 6-Methoxy-2H-chromene-3-carbaldehyde in varying yields and purities depending on reaction conditions.

6-Methoxy-2H-chromene-3-carbaldehyde has potential applications in several areas:

  • Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in designing compounds with antioxidant or anti-inflammatory properties.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: It may be explored for use in developing new materials due to its unique chemical properties.

Interaction studies involving 6-Methoxy-2H-chromene-3-carbaldehyde focus on its reactivity with various biological molecules. These studies typically assess how the compound interacts with proteins or enzymes, which can provide insights into its potential therapeutic effects. Additionally, understanding these interactions helps elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 6-Methoxy-2H-chromene-3-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehydeFluorinated ChromeneContains a fluorine atom, potentially enhancing biological activity.
7-HydroxychromoneHydroxy ChromoneExhibits strong antioxidant properties; lacks methoxy and aldehyde groups.
CoumarinSimple ChromoneA well-studied compound known for its broad range of biological activities; simpler structure than chromenes.

These compounds highlight the uniqueness of 6-Methoxy-2H-chromene-3-carbaldehyde through its specific functional groups and potential applications in medicinal chemistry compared to other structurally similar compounds.

XLogP3

1.4

Other CAS

57543-40-5

Wikipedia

6-Methoxy-2H-chromene-3-carbaldehyde

Dates

Last modified: 08-16-2023

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